Product packaging for campesterol beta-D-glucoside(Cat. No.:)

campesterol beta-D-glucoside

Cat. No.: B1254692
M. Wt: 562.8 g/mol
InChI Key: FWNZEKQVBDXWKA-NYENXMMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Campesterol beta-D-glucoside is a steroidal glycoside resulting from the formal condensation of the hydroxy group of campesterol with beta-D-glucopyranose . This phytosterol conjugate is naturally found in various food sources such as cloves, common wheat, and peaches . As a member of the sterol glucoside family, it plays a role in plant cell membrane structure and function . This compound is of significant and specific interest in neuroscience research. Studies have identified sterol glucosides, including this compound, as potential neurotoxins isolated from the cycad plant . Research indicates that these compounds can induce glutamate-mediated excitotoxicity, leading to neuronal damage and cell death in cortical slices and motor neuron cultures . Chronic exposure to related sterol glucosides in mouse models has been shown to cause motor deficits, loss of motor neurons in the spinal cord, and pathologies in the nigro-striatal system, providing a potential etiological link to neurodegenerative disorders like the ALS-parkinsonism dementia complex (ALS-PDC) . The mechanism may involve the up-regulation of specific protein kinases and increased caspase-3 activity, indicating the induction of apoptotic pathways . In the broader context of phytosterol research, sterol glucosides are a distinct class of plant lipids where a carbohydrate moiety is glycosidically linked to the steroid skeleton, differentiating them from free sterols and sterol esters . Researchers utilize this compound to explore these structural-functional relationships and their implications for cellular membrane biology and signaling. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H58O6 B1254692 campesterol beta-D-glucoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H58O6

Molecular Weight

562.8 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C34H58O6/c1-19(2)20(3)7-8-21(4)25-11-12-26-24-10-9-22-17-23(13-15-33(22,5)27(24)14-16-34(25,26)6)39-32-31(38)30(37)29(36)28(18-35)40-32/h9,19-21,23-32,35-38H,7-8,10-18H2,1-6H3/t20-,21-,23+,24+,25-,26+,27+,28-,29-,30+,31-,32-,33+,34-/m1/s1

InChI Key

FWNZEKQVBDXWKA-NYENXMMQSA-N

Isomeric SMILES

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C

Origin of Product

United States

Natural Occurrence and Distribution in Biological Systems

Campesterol (B1663852) beta-D-glucoside is a type of steryl glucoside, which are glycolipids ubiquitously found in plants. researchgate.net These compounds consist of a sterol molecule, in this case, campesterol, linked to a glucose sugar molecule.

Identification in Higher Plants

Research has identified campesterol beta-D-glucoside in a variety of higher plant species.

Capsicum annuum : This species, commonly known as the pepper plant, has been reported to contain this compound. nih.gov

Galega officinalis : Also known as goat's rue, this plant has been identified as a source of this compound. nih.govplantaedb.com

Mimosa tenuiflora : The bark of this perennial tree, native to the Americas, contains campesterol-3-O-beta-D-glucopyranosyl. researchgate.netplantaedb.comresearchgate.net

Solanum melongena : Commonly known as eggplant, this species contains campesteryl β-d-glucopyranoside. researchgate.netnih.govacs.org

Phyllanthus species : While specific studies on Phyllanthus species have identified various other sterols and their glucosides like β-sitosterol and stigmasterol (B192456), the common occurrence of campesterol in plants suggests its glucosides may also be present. banglajol.infonih.govfarmaciajournal.comscispace.com For instance, campesterol has been identified in Phyllanthus amarus. farmaciajournal.com

Amburana acreana : The hydroethanolic leaf extract of this plant has been found to contain campesterol 3-β-D-glucoside. scielo.br

Presence in Specific Plant Tissues and Organs

The distribution of this compound is not uniform throughout the plant, with varying concentrations found in different anatomical parts.

Leaves : Studies have confirmed the presence of this compound in the leaves of plants like Amburana acreana. scielo.br

Fruits : The fruit of Solanum melongena (eggplant) contains campesteryl β-d-glucopyranoside. researchgate.netnih.govacs.org It has also been isolated from the fruits of Corylus colurna. updatepublishing.com

Seeds : Campesterol, the precursor to its glucoside, is found in the seeds of Brassica campestris. mdpi.com The amount of campesterol in sunflower seeds can be influenced by environmental conditions. core.ac.uk

Roots and Underground Organs : Analysis of great burnet (Sanguisorba officinalis) has shown the presence of campesterol in its underground organs. researchgate.net

Occurrence in Plant-Derived Products

This compound is also found in various products derived from plants.

Edible Oils : Phytosterols (B1254722), including campesterol, are present in vegetable oils. researchgate.netmdpi.com For example, canola oil has a high concentration of campesterol. mdpi.com While free sterols are more commonly quantified, their glucosides are also present. csic.es

Beverages : Plant-based beverages are a significant source of steryl glucosides. mdpi.comresearchgate.net Campesterol-β-d-glucoside has been detected in all analyzed plant-based drinks, with its peak area being at least as high as that of free campesterol. mdpi.com This suggests that the total plant sterol content in these beverages may be underestimated by current methodologies. mdpi.com

Quantitative Analysis of Endogenous Levels Across Diverse Biota

The concentration of this compound can vary significantly between different plant species and even within the same species due to various factors.

Variation in Concentration based on Species and Environmental Factors

In a study of Solanum melongena (eggplant), campesteryl β-d-glucopyranoside was found to be one of the main steryl glucosides, although less abundant than β-sitosteryl β-d-glucopyranoside. researchgate.netacs.org The concentration of campesterol in great burnet (Sanguisorba officinalis) was found to vary significantly among different wild populations, with the herb containing between 36.92 and 282.54 mg per 100g and the underground organs containing between 24.22 and 86.26 mg per 100g. researchgate.net

Environmental factors also play a role. For instance, in sunflower seeds, high temperatures during growth can lead to a reduction in the ratio of β-sitosterol to campesterol, indicating a relative increase in campesterol biosynthesis. core.ac.uk Genetic factors also contribute to the variation in phytosterol content among different cultivars of the same species, as seen in canola, sunflower, and soybean. usask.ca

Table 1: Interactive Data on the Occurrence of this compound

Plant Species Part of Plant Reference
Capsicum annuum (Pepper) Not specified nih.gov
Galega officinalis (Goat's Rue) Not specified nih.govplantaedb.com
Mimosa tenuiflora Bark researchgate.netplantaedb.comresearchgate.net
Solanum melongena (Eggplant) Fruit researchgate.netnih.govacs.org
Phyllanthus amarus Not specified farmaciajournal.com
Amburana acreana Leaves scielo.br
Corylus colurna Fruits updatepublishing.com
Sanguisorba officinalis (Great Burnet) Herb, Underground organs researchgate.net

Biosynthesis and Enzymatic Pathways

Enzymatic Glycosylation Mechanisms

The final step in the biosynthesis of campesterol (B1663852) beta-D-glucoside is the attachment of a glucose molecule to the campesterol backbone. This reaction is catalyzed by a specific class of enzymes known as glycosyltransferases. frontiersin.orgnih.gov These enzymes facilitate the transfer of a sugar moiety from an activated sugar donor, typically UDP-glucose, to an acceptor molecule, in this case, the sterol campesterol. nih.govdtu.dk

UDP-Glucose:Sterol 3-O-Glycosyltransferases (UGT80 Family)

The enzymes responsible for the synthesis of steryl glucosides, including campesterol beta-D-glucoside, are UDP-glucose:sterol glycosyltransferases (SGTs), which belong to the UGT80 family of glycosyltransferases. nih.govnih.gov These enzymes catalyze the transfer of a glucosyl group from UDP-glucose to the C-3 hydroxyl position of a sterol molecule. nih.govnih.gov

Micromonospora rhodorangea MrSGT: A gene encoding a UDP-glucose:sterol glycosyltransferase (MrSGT) was identified and cloned from the bacterium Micromonospora rhodorangea. nih.govkoreascience.kr The gene consists of 1,185 base pairs and encodes a protein with a molecular weight of 41.4 kDa. nih.govkoreascience.kr When this gene was expressed in Escherichia coli, the resulting recombinant MrSGT protein demonstrated the ability to catalyze the glucosylation of various sterols, including campesterol, to form their corresponding 3-O-β-D-glucosides. nih.govebi.ac.uk Analysis of the protein's amino acid sequence suggests it is a member of the family 1 glycosyltransferases. nih.govkoreascience.kr

Arabidopsis thaliana UGT80A2/UGT80B1: In the model plant Arabidopsis thaliana, two key genes, UGT80A2 and UGT80B1, have been identified to encode UDP-Glc:sterol glycosyltransferases. nih.gov These enzymes are crucial for the synthesis of steryl glycosides (SGs) in the plant. nih.govnih.gov While both enzymes contribute to SG synthesis, they exhibit functional diversification. UGT80A2 is responsible for the bulk production of major SGs in seeds, whereas UGT80B1 plays a more specialized role in the accumulation of minor SG compounds and is also involved in processes like seed coat suberization. nih.govnih.gov Mutations in UGT80B1 lead to noticeable defects in the seed, including a transparent testa phenotype. nih.gov The expression of both UGT80A2 and UGT80B1 is coordinately down-regulated during seed imbibition, a period when SG levels naturally decrease. uniprot.org

Substrate Specificity and Kinetic Studies

Kinetic studies provide insight into the efficiency and substrate preference of enzymes. For sterol glycosyltransferases, these studies reveal their affinity for different sterol acceptors (like campesterol) and the sugar donor, UDP-glucose.

The recombinant MrSGT from Micromonospora rhodorangea has been shown to be highly specific for UDP-glucose as the sugar donor. nih.gov However, it exhibits flexibility towards the sterol acceptor, capable of glycosylating a range of phytosterols (B1254722) and cholesterol. nih.govnih.gov Kinetic analysis demonstrated that the enzyme has a preference for phytosterols, such as β-sitosterol, over cholesterol. nih.govnih.gov The catalytic efficiency (kcat/Km) was found to be highest with β-sitosterol as the substrate. nih.gov This broad acceptor specificity highlights the enzyme's potential for producing a variety of steryl glucosides. nih.gov Similarly, enzymes from the UGT80 family in plants, like those in tomato and Arabidopsis, can glycosylate multiple sterol species, including campesterol, β-sitosterol, stigmasterol (B192456), and cholesterol. frontiersin.orgnih.gov

Below is a table summarizing kinetic data for the MrSGT enzyme with various sterol substrates.

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)
β-Sitosterol25.1 ± 2.110.9 ± 0.30.43
Campesterol33.7 ± 2.59.8 ± 0.30.29
Cholesterol110.1 ± 10.57.9 ± 0.30.07
Fucosterol54.8 ± 5.38.8 ± 0.20.16
Gramisterol89.7 ± 8.18.1 ± 0.20.09
This table is based on data reported for MrSGT and illustrates the enzyme's preference for different sterol substrates. nih.gov

Stereochemical Aspects of Glycosidic Linkage Formation

The formation of the glycosidic bond is a stereospecific process. The UGT80 family of enzymes specifically creates a β-configuration at the anomeric carbon of the glucose molecule as it attaches to the 3-hydroxyl group of the sterol. nih.govnih.gov This results in the formation of a campesterol 3-O-β-D-glucoside. nih.gov This stereospecificity is a critical feature of the enzyme's catalytic mechanism. nih.gov The process involves the nucleophilic attack of the sterol's hydroxyl group on the anomeric carbon of the UDP-glucose, leading to the formation of the β-glycosidic linkage. nih.govyoutube.com

Precursor Sterol Biosynthesis: Focus on Campesterol Pathway

Before glycosylation can occur, the sterol precursor, campesterol, must be synthesized. Campesterol is a major phytosterol in plants, and its production is a complex process that begins with simple five-carbon building blocks. creative-proteomics.comresearchgate.net

Mevalonate (B85504) and Non-Mevalonate Pathways Contributions

The universal five-carbon precursors for all isoprenoids, including sterols, are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). frontiersin.orgtandfonline.com In plants, two distinct pathways are responsible for synthesizing these precursors: the mevalonate (MVA) pathway and the non-mevalonate pathway, also known as the methylerythritol phosphate (B84403) (MEP) pathway. tandfonline.comresearchgate.net

Mevalonate (MVA) Pathway: This pathway operates in the cytosol and begins with acetyl-CoA. tandfonline.comresearchgate.net Through a series of enzymatic reactions, acetyl-CoA is converted to mevalonic acid, which is then phosphorylated and decarboxylated to yield IPP. creative-proteomics.comfrontiersin.org The MVA pathway is traditionally considered the primary source of precursors for sterol biosynthesis. researchgate.net

Non-Mevalonate (MEP) Pathway: This pathway occurs in the plastids of plant cells. tandfonline.com It uses pyruvate (B1213749) and glyceraldehyde 3-phosphate as starting materials to produce IPP and DMAPP. researchgate.net

While it was once thought that these pathways were strictly compartmentalized, with the MVA pathway supplying precursors for cytosolic isoprenoids (like sterols) and the MEP pathway for plastidic ones (like carotenoids), there is now evidence of "crosstalk" between them. researchgate.net Studies have shown that the MEP pathway can contribute up to 20% of the precursors for sterol synthesis in some plant tissues. researchgate.net

Following the synthesis of IPP and DMAPP, these units are condensed to form larger molecules, eventually leading to the 30-carbon compound 2,3-oxidosqualene. pnas.org In plants, this molecule is primarily cyclized by the enzyme cycloartenol (B190886) synthase to form cycloartenol. pnas.org A series of subsequent enzymatic modifications, including demethylations, isomerizations, and reductions, converts cycloartenol into campesterol. creative-proteomics.compnas.org The balance between campesterol and other phytosterols, like sitosterol (B1666911), is tightly regulated by enzymes such as sterol methyltransferases. nih.gov

Key Enzymes in Campesterol Synthesis

The biosynthesis of campesterol from its precursor, cycloartenol, is a multi-step process orchestrated by a series of specialized enzymes. The primary classes of enzymes involved are sterol methyltransferases (SMTs), reductases, and isomerases, each playing a critical role in modifying the sterol structure.

Sterol Methyltransferases (SMTs): These enzymes are fundamental in distinguishing plant sterols from animal sterols by adding alkyl groups to the C-24 position of the sterol side chain. The first methylation step, which is crucial for diverting metabolic flux towards campesterol and other phytosterols instead of cholesterol, is catalyzed by SMT1. This enzyme facilitates the conversion of cycloartenol to 24-methylene cycloartenol.

Isomerases: Following methylation, the cyclopropane (B1198618) ring of 24-methylene cycloartenol must be opened to form the typical sterol nucleus. This is accomplished by cyclopropyl (B3062369) sterol isomerase (CPI).

Reductases: Several reduction steps are necessary to finalize the campesterol structure. Sterol side chain reductase 1 (SSR1) is a key enzyme that catalyzes the final step in the synthesis of campesterol.

A summary of these key enzymes is provided in the table below.

Enzyme ClassSpecific Enzyme ExampleFunction in Campesterol Biosynthesis
Sterol MethyltransferasesSMT1Catalyzes the first C-24 methylation of cycloartenol to produce 24-methylene cycloartenol.
IsomerasesCyclopropyl Sterol Isomerase (CPI)Opens the cyclopropane ring of the cycloartenol-derived intermediate.
ReductasesSterol Side Chain Reductase 1 (SSR1)Catalyzes the reduction of the sterol side chain in one of the final steps to form campesterol.

Genetic Regulation of Biosynthetic Gene Expression

The expression of genes encoding the enzymes for campesterol biosynthesis is tightly controlled by various regulatory mechanisms, ensuring that sterol levels are maintained in response to developmental and environmental signals.

Plant hormones, particularly brassinosteroids (BRs), play a significant role in regulating the transcription of sterol biosynthetic genes. For instance, studies in olive trees have shown a complex interplay where the application of an exogenous brassinosteroid altered the transcript levels of genes like OeSMT2, leading to changes in the sterol profile, including the levels of campesterol and β-sitosterol. Conversely, the use of a brassinosteroid biosynthesis inhibitor produced the opposite effects. This demonstrates a feedback mechanism where the end-products of the pathway can influence the expression of the genes responsible for their own synthesis.

Furthermore, gene expression is also regulated in a tissue-specific and developmental manner. The observation of stronger SMT1 expression in actively expanding leaves suggests that the demand for specific sterols, like campesterol, is heightened during periods of active growth and membrane biogenesis.

Engineered Biosynthesis Strategies

The pharmaceutical importance of campesterol as a precursor for steroid drugs has driven the development of engineered biosynthesis strategies. These approaches aim to harness the metabolic power of microorganisms, transforming them into cellular factories for high-yield production of campesterol and its derivatives.

Heterologous Expression Systems for Campesterol and its Glucoside

Microbial hosts that naturally produce other sterols, such as the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica, have become powerful platforms for the heterologous production of campesterol. nih.gov The general strategy involves genetically modifying the host's native metabolic pathways to redirect precursor molecules towards the synthesis of the desired phytosterol. biorxiv.org

Yarrowia lipolytica, an oleaginous yeast, is a particularly attractive host due to its ability to accumulate large amounts of lipids, which can serve as a storage sink for hydrophobic molecules like campesterol. plos.orgresearchgate.net The biosynthesis of campesterol in Y. lipolytica has been successfully achieved by disrupting its native ergosterol (B1671047) pathway and introducing key heterologous enzymes. plos.org Specifically, the gene for C-22 desaturase (ERG5), which competes for intermediates, is often disrupted or replaced. plos.orgresearchgate.net In its place, a heterologous 7-dehydrocholesterol (B119134) reductase (DHCR7) gene from various sources, such as Xenopus laevis or Danio rerio, is expressed to complete the campesterol synthesis pathway. nih.govnih.gov

Similarly, Saccharomyces cerevisiae has been engineered to produce campesterol by introducing a suite of plant enzymes, including DWF1, DWF5, and DWF7, which effectively reroute the yeast's ergosterol pathway towards campesterol production. nih.gov

While the biosynthesis of the campesterol aglycone is well-established in these systems, the production of this compound requires the additional expression of a suitable UDP-glycosyltransferase (UGT). UGTs are enzymes that catalyze the transfer of a glucose moiety from an activated sugar donor (like UDP-glucose) to an acceptor molecule. nih.gov The functional expression of plant or bacterial UGTs with activity towards sterols in an engineered, campesterol-producing yeast strain would be the final step to achieve the synthesis of the target glucoside. nih.govebi.ac.uk

Metabolic Pathway Engineering for Enhanced Production

To maximize the yield of campesterol in these microbial factories, several metabolic engineering strategies are employed. These techniques focus on optimizing the flow of metabolites through the desired pathway while minimizing flux into competing pathways. nih.gov

Key strategies include:

Disruption of Competing Pathways: As mentioned, a critical step is the knockout of genes in the native ergosterol pathway. The deletion of the ERG5 gene in Y. lipolytica is a prime example, preventing the conversion of pathway intermediates into ergosterol and instead shunting them towards campesterol when a heterologous DHCR7 is present. plos.orgplos.org In S. cerevisiae, the inactivation of acyltransferase genes (ARE1 and ARE2) has been explored to prevent the esterification of campesterol, thereby increasing the pool of free sterol available for downstream applications, though this can impact cell growth. biorxiv.orgescholarship.org

Enzyme Screening and Optimization: The efficiency of the heterologous enzymes is crucial. Screening DHCR7 enzymes from different organisms has revealed that some are more effective than others for campesterol production in a yeast host. For example, DHCR7 from the zebrafish (Danio rerio) was found to be a superior candidate for synthesis in Y. lipolytica. nih.gov

Through these combined engineering efforts, researchers have achieved significant titers, with yields of campesterol reaching up to 942 mg/L in high-density fermentation processes using Y. lipolytica. nih.gov

Engineering StrategySpecific Target/MethodHost OrganismObjective
Disruption of Competing PathwaysKnockout of ERG5 (C-22 desaturase)Yarrowia lipolyticaBlock ergosterol synthesis and redirect intermediates. plos.org
Disruption of Competing PathwaysInactivation of ARE1/ARE2 (Acyltransferases)Saccharomyces cerevisiaePrevent campesterol esterification to increase free sterol pool. biorxiv.org
Enhancement of Precursor SupplyOverexpression of ACL or POX2Yarrowia lipolyticaIncrease the supply of acetyl-CoA. nih.gov
Enhancement of Precursor SupplyUpregulation of the Mevalonate (MVA) PathwaySaccharomyces cerevisiaeIncrease isoprenoid precursors for sterol synthesis. biorxiv.orgnih.gov
Heterologous Gene ExpressionExpression of 7-dehydrocholesterol reductase (DHCR7)Yarrowia lipolyticaCatalyze the final step in campesterol synthesis. nih.gov
Heterologous Gene ExpressionExpression of plant enzymes DWF1, DWF5, DWF7Saccharomyces cerevisiaeReconstitute the plant-based campesterol pathway. nih.gov

Advanced Methodologies for Research and Analysis

Extraction Techniques from Biological Matrices

The initial and critical step in the analysis of campesterol (B1663852) beta-D-glucoside is its efficient extraction from plant tissues. The choice of extraction method depends on the nature of the plant material, the polarity of the target compound, and the desired purity and yield of the extract.

Conventional solvent extraction remains a widely used approach for obtaining phytosterols (B1254722) and their glucosides. The selection of solvents is paramount, as the polarity of the solvent system directly influences the extraction efficiency of different sterol forms.

A common strategy involves a sequential extraction process. Initially, a nonpolar solvent like hexane (B92381) is used to extract free sterols and their fatty acid esters. wiley.comjournal-of-agroalimentary.ro Following this, a more polar solvent mixture, such as chloroform-methanol (typically in a 2:1 v/v ratio), is employed to extract the more polar steryl glucosides, including campesterol beta-D-glucoside. wiley.comgerli.comcerealsgrains.orgcsic.es This two-step process allows for the differential extraction of various sterol classes based on their polarity. For instance, in the analysis of sunflower seeds, hexane extraction yielded high concentrations of free sterols, while the subsequent chloroform-methanol extraction of the residual material was rich in steryl glycosides. wiley.com

To prevent the enzymatic hydrolysis of steryl glucosides during extraction, plant tissues are often pre-treated. This can involve homogenization in hot isopropanol (B130326) or ethanol (B145695) to inactivate hydrolytic enzymes. gerli.com The Bligh and Dyer method, which utilizes a chloroform-methanol-water system, is also a standard procedure for the comprehensive extraction of all sterol lipid classes. nih.gov

The following table summarizes the use of different solvent systems for the extraction of sterol glucosides:

Solvent SystemTarget CompoundsBiological MatrixReference
Hexane followed by Chloroform:Methanol (2:1)Free sterols, Steryl glycosidesSunflower seeds wiley.comcsic.es
Chloroform:Methanol (2:1)Total sterol lipidsPea seeds cerealsgrains.org
Hot Isopropanol/Ethanol followed by Chloroform:MethanolSteryl glycosides (with enzyme inactivation)Plant tissues gerli.com
HexaneFree phytosterols, Phytosteryl fatty-acid estersCorn fiber journal-of-agroalimentary.ro

In recent years, there has been a significant shift towards more environmentally friendly and efficient extraction techniques, collectively known as green extraction technologies. These methods offer advantages such as reduced solvent consumption, shorter extraction times, and improved extraction yields.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, leading to the disruption of plant cell walls and enhanced extraction efficiency. mdpi.com This technique has been successfully applied to extract β-sitosterol and its glucoside from Agave angustifolia Haw bagasse using ethanol as the solvent. mdpi.comnih.govbioresources.com MAE can significantly reduce extraction time, with some studies reporting high yields within seconds. mdpi.commdpi.com The process involves the separation of solutes from the sample matrix under increased pressure and temperature, followed by solvent diffusion and release of the solutes. researchgate.net

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE employs solvents at elevated temperatures and pressures, which enhances their extraction capabilities. researchgate.netcetjournal.it This method has been used for the extraction of sterols from various plant matrices, offering faster extraction times and lower solvent usage compared to conventional methods. mdpi.comresearchgate.net For example, PLE has been applied to extract sterols from rapeseed. mdpi.com

Supercritical Fluid Extraction (SFE): SFE utilizes supercritical fluids, most commonly carbon dioxide (CO2), as the extraction solvent. ajgreenchem.com By adjusting the temperature and pressure, the solvating power of the supercritical fluid can be tailored to selectively extract specific compounds. ajgreenchem.com While supercritical CO2 is highly effective for nonpolar compounds, its polarity can be increased by adding a co-solvent, such as ethanol, to enhance the extraction of more polar compounds like steryl glucosides. journal-of-agroalimentary.roresearchgate.net SFE is considered a green technology due to the use of a non-toxic and environmentally benign solvent. ajgreenchem.comcore.ac.uk This method has been explored for the extraction of phytosterols from sources like sugarcane bagasse. researchgate.netdntb.gov.ua

The table below provides an overview of green extraction technologies for phytosterols:

TechnologyPrincipleAdvantagesReference
Microwave-Assisted Extraction (MAE)Uses microwave energy to heat solvent and disrupt cell walls.Rapid extraction, reduced solvent use. mdpi.comnih.govbioresources.commdpi.com
Pressurized Liquid Extraction (PLE)Employs solvents at high temperature and pressure.Faster extraction, lower solvent consumption. mdpi.comresearchgate.netcetjournal.it
Supercritical Fluid Extraction (SFE)Uses supercritical fluids (e.g., CO2) as solvents.Environmentally friendly, tunable selectivity. journal-of-agroalimentary.roajgreenchem.comresearchgate.netcore.ac.uk

Separation and Purification Strategies for Compound Isolation

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the separation and purification of this compound.

HPLC and UPLC are powerful analytical techniques for the separation and quantification of phytosterols and their glucosides. mdpi.comnih.gov These methods offer high resolution and sensitivity, allowing for the separation of structurally similar compounds.

Reversed-phase HPLC, typically using a C18 column, is a common approach for analyzing steryl glucosides. nih.govfrontiersin.orgresearchgate.net The mobile phase often consists of a gradient of methanol, acetonitrile, and water, sometimes with the addition of formic acid to improve peak shape and ionization in mass spectrometry detection. nih.govfrontiersin.org UPLC, with its smaller particle size columns, provides even higher resolution and faster analysis times compared to conventional HPLC. nih.govfrontiersin.org

The identification of this compound is often confirmed by coupling HPLC or UPLC with tandem mass spectrometry (MS/MS). nih.govfrontiersin.orgresearchgate.net This allows for the determination of the molecular weight and fragmentation pattern of the compound, providing a high degree of confidence in its identification.

The following table details typical HPLC/UPLC conditions for the analysis of steryl glucosides:

TechniqueColumnMobile PhaseDetectionReference
UPLC-MS/MSACQUITY BEH C18 (50 x 2.1 mm, 1.7 µm)Water/Methanol gradient with 0.1% Formic AcidElectrospray Ionization (ESI) nih.govfrontiersin.org
HPLC-PDASymmetry C18Methanol and Acetonitrile gradientPhotodiode Array (PDA) at 210 nm srce.hrnih.gov
HPLC-MS/MS-Methanol:Acetonitrile:Water:Formic Acid (isocratic)Electrospray Ionization (ESI) researchgate.net

Gas chromatography is another valuable tool for the analysis of sterols. wiley.commdpi.com However, due to the low volatility of steryl glucosides, a derivatization step is typically required to convert them into more volatile compounds, such as trimethylsilyl (B98337) (TMS) ethers. moducare.gr Following derivatization, the compounds can be separated on a capillary GC column, often with a nonpolar stationary phase. moducare.grcsic.es

GC coupled with a flame ionization detector (FID) or mass spectrometry (MS) is used for quantification and identification. wiley.commdpi.com GC-MS provides detailed structural information based on the mass spectrum of the derivatized compound. moducare.gr High-temperature GC has also been utilized for the direct analysis of silylated unsaponifiable matter containing sterols. wiley.com

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that operates without a solid support matrix. aocs.orgmdpi.com This method is particularly well-suited for the preparative-scale isolation of natural products. mdpi.com In CCC, a biphasic solvent system is used, with one phase acting as the stationary phase and the other as the mobile phase. aocs.orgmdpi.com The separation is based on the differential partitioning of the analytes between the two immiscible liquid phases. aocs.org

The advantage of CCC lies in its ability to handle large sample loads and avoid irreversible adsorption of the sample onto a solid support, leading to high recovery of the target compound. aocs.orgmdpi.com While specific applications of CCC for the isolation of this compound are not extensively detailed in the provided context, the technique has been successfully used for the separation of other polar natural products, including various glucosides, suggesting its potential applicability. acs.orgresearcher.life

The structural elucidation and quantification of this compound rely on sophisticated analytical techniques capable of handling the compound's complexity, polarity, and structural similarity to other phytosterols. Modern methodologies provide the necessary sensitivity and specificity for its identification in complex biological matrices.

Mass Spectrometry (LC-MS/MS, GC-TOF/MS, ESI-MS/MS) for Compound Identification and Profiling

Mass spectrometry (MS), coupled with chromatographic separation, is a cornerstone for the analysis of this compound and other steryl glucosides (SGs). nih.govaocs.org These methods offer high sensitivity and specificity, allowing for both identification and quantification. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for analyzing intact, non-derivatized SGs due to their polarity. nih.govmdpi.com Electrospray ionization (ESI) is a common ionization technique for these molecules, typically forming sodium adducts [SG+Na]+ or fragmenting to produce an aglycone ion [SG-Glc+H]+. nih.govresearchgate.net This aglycone ion corresponds to the mass-to-charge ratio of the dehydrated free sterol, [FS-H₂O+H]+. nih.gov Tandem MS (MS/MS) experiments on these precursor ions generate characteristic fragmentation patterns that provide structural information. For instance, the MS/MS spectrum of the campesterol aglycone ion shows dominant fragments at m/z 147 and 161, which are indicative of its Δ⁵-sterol structure, and a fragment at m/z 257 resulting from the loss of the side chain. frontiersin.org This fragmentation is crucial for differentiating it from isomers. researchgate.netnih.gov

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF/MS) is another powerful technique, though it typically requires hydrolysis of the glycosidic bond to release the free campesterol, followed by derivatization (e.g., silylation) to increase volatility. aocs.orgnih.govresearchgate.net GC-MS provides excellent chromatographic separation of different sterols. aocs.org The high resolving power and mass accuracy of TOF analyzers aid in the confident identification of compounds based on their mass spectra, which can be compared against spectral libraries. researchgate.net Direct infusion Q-TOF MS has also been developed for the comprehensive quantification of all sterol classes, including SGs, by ionizing them as ammonium (B1175870) adducts. nih.govnih.gov

A study on Arabidopsis seeds utilized ESI-MS/MS to detect and quantify underivatized SG conjugates of campesterol, sitosterol (B1666911), and stigmasterol (B192456). nih.gov The results showed that this method provides molar composition data comparable to traditional GC-FID analysis after hydrolysis, demonstrating its utility for direct profiling. nih.gov In another example, a highly selective LC-MS/MS method was used to quantify the glucosides and galactosides of campesterol, cholesterol, β-sitosterol, and stigmasterol in eggplant. researchgate.net

Table 1: Comparison of Mass Spectrometry Techniques for this compound Analysis

Technique Sample Preparation Ionization Mode Key Precursor/Fragment Ions Advantages Citations
LC-ESI-MS/MS Direct analysis of intact glucosideESI (+)Precursor: [M+Na]+ Aglycone Ion: [M-Glc+H]+ Fragments: m/z 147, 161, 257No derivatization needed; suitable for polar conjugates; provides detailed structural information via fragmentation. nih.govresearchgate.netfrontiersin.org
GC-TOF/MS Hydrolysis and derivatization (e.g., silylation)EI (+)Molecular ion and characteristic fragments of the derivatized free sterol.Excellent chromatographic separation of sterol isomers; high mass accuracy. aocs.orgnih.govresearchgate.net
Direct Infusion Q-TOF MS/MS Minimal, direct infusion of lipid extractESI (+)Ammonium adducts [M+NH₄]+High sensitivity; comprehensive profiling of all sterol classes (free and conjugated). nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. scielo.br While MS provides information on mass and fragmentation, NMR allows for the complete assignment of the proton (¹H) and carbon (¹³C) atoms in the molecule, confirming the identity of the sterol, the sugar moiety, the anomeric configuration (β), and the linkage position (C-3). banglajol.infozenodo.org

One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMBC) NMR experiments are employed to piece together the molecular structure. zenodo.org In the ¹H NMR spectrum, characteristic signals include an olefinic proton (H-6) around δ 5.33 ppm and the anomeric proton of the glucose unit (H-1') as a doublet around δ 4.22 ppm. scielo.br The ¹³C NMR spectrum shows the anomeric carbon (C-1') at approximately δ 100.7 ppm, confirming the glycosidic linkage. zenodo.org The chemical shifts of the carbons in the sterol backbone and side chain are compared with known data to confirm the campesterol structure. scielo.brjmb.or.kr

Liquid chromatography combined with NMR (LC-NMR) has emerged as a powerful technique that combines the separation power of LC with the structural elucidation capabilities of NMR, allowing for the analysis of specific compounds within complex mixtures like plant extracts. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Atom Position ¹³C NMR (δ ppm) ¹H NMR (δ ppm) Atom Position ¹³C NMR (δ ppm) ¹H NMR (δ ppm)
Sterol Moiety Glucose Moiety
C-371.53.05 (m)C-1'100.84.22 (d, J=8.0 Hz)
C-5140.9-C-2'73.5-
C-6121.25.33 (s)C-3'76.8-
C-1811.8-C-4'70.1-
C-1919.1-C-5'76.7-
C-2118.7-C-6'61.13.44 (m)
C-2433.7-
C-2815.4-
Note: Data compiled from literature. Exact chemical shifts can vary slightly depending on the solvent and experimental conditions. scielo.brjmb.or.kr

Isotope Dilution and Internal Standard Quantitation

For accurate and precise quantification of this compound, especially in complex biological samples, the use of an appropriate internal standard (IS) is mandatory. mdpi.com The internal standard corrects for variations in sample preparation, injection volume, and instrument response. lipidmaps.org

Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantification. This technique involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte (e.g., campesterol-d₅ beta-D-glucoside). lipidmaps.org Because the labeled standard is chemically identical to the native compound, it behaves identically during extraction, derivatization, and chromatographic separation. Quantification is based on the ratio of the MS response of the native analyte to its labeled internal standard, leading to highly accurate and reproducible results. mdpi.comlipidmaps.org

When a labeled analog is not available, a structurally similar compound can be used as an internal standard. For the analysis of steryl glucosides, compounds like cholesterol β-D-glucoside, cholestanol, or epicoprostanol (B1214048) have been employed. aocs.orgnih.govcsic.es For example, in a validated method for quantifying sterols and stanols in human feces, deuterated standards including campesterol-d₅ and sitosterol-d₅ were used for accurate measurement by LC-MS. lipidmaps.org Similarly, for GC-MS analysis, epicoprostanol is a common choice as it does not naturally occur in plant samples and elutes without interfering with the phytosterol peaks. aocs.org

Table 4: Examples of Internal Standards Used in this compound Analysis

Internal Standard Analytical Method Rationale Citations
Deuterated campesterol (e.g., campesterol-d₅)LC-MS (Isotope Dilution)Gold standard; chemically identical to the analyte, providing the most accurate correction. mdpi.comlipidmaps.org
Cholesterol β-D-glucosideLC-MSStructurally similar steryl glucoside used for quantifying other SGs. csic.es
Cholestanol / StigmastanolQ-TOF MS/MS, GCSaturated stanols used as internal standards for free sterols and their glucosides. nih.gov
EpicoprostanolGC-MSDoes not occur naturally in plants; elutes without interference. aocs.org

Biological Roles and Functions in Non Human Systems

Roles in Plant Physiology and Development

The influence of campesterol (B1663852) beta-D-glucoside on a plant's life cycle is profound, beginning at the cellular level with its impact on membrane structure and extending to its function as a key precursor in the synthesis of essential plant hormones.

Plant cell membranes are complex and dynamic structures, and their proper function is heavily reliant on their lipid composition. Sterols, including campesterol and its glycosylated form, are critical components of these membranes. nih.govresearchgate.net They are known to modulate membrane fluidity and permeability. mdpi.comwiley.com

Research has shown that different plant sterols have varying effects on membrane ordering. Campesterol, in particular, has a strong ordering effect, similar to cholesterol in animal cells, which contributes to higher packing and slower dynamics within the membrane. nih.gov This is in contrast to other common phytosterols (B1254722) like β-sitosterol and stigmasterol (B192456), which have less pronounced effects. nih.gov The conjugated form, campesterol beta-D-glucoside, along with free sterols, synergistically enhances this membrane ordering. nih.gov This regulation of membrane properties is vital for the function of membrane-bound proteins and for the formation of specialized membrane microdomains known as lipid rafts. nih.gov These rafts are implicated in a variety of cellular processes, including signaling and the establishment of cellular polarity. nih.gov

The glycosylation of sterols to form compounds like this compound is catalyzed by sterol glycosyltransferases (SGTs). ebi.ac.uk These enzymes are found in both the cytosol and associated with the plasma membrane, indicating that the synthesis of steryl glucosides occurs in multiple cellular locations. ebi.ac.uk The presence of both free and glycosylated sterols allows for a diverse range of local lipid combinations, which is a major contributor to the complex organization and function of plant membranes. ebi.ac.uk

Table 1: Comparative Effects of Phytosterols on Membrane Ordering

Phytosterol Effect on Membrane Ordering
Campesterol Strong ordering effect, increases packing
β-Sitosterol Less pronounced ordering effect
Stigmasterol Less pronounced ordering effect
This compound Synergistically increases ordering with free sterols

One of the most well-established roles of campesterol is its function as a direct precursor in the biosynthesis of brassinosteroids (BRs). nih.govfrontiersin.orgfrontiersin.orgcore.ac.uk BRs are a class of polyhydroxylated steroid hormones that are essential for a wide range of developmental processes in plants, including cell elongation, division, and differentiation. frontiersin.orgnih.gov

The biosynthesis of brassinolide, the most active form of BR, begins with campesterol. frontiersin.orgresearchgate.net A series of enzymatic reactions, involving cytochrome P450 monooxygenases, convert campesterol into various intermediates, ultimately leading to the production of brassinolide. frontiersin.orgresearchgate.net The enzyme CYP90B1 (also known as DWF4) catalyzes a critical and rate-limiting step in this pathway: the 22(S)-hydroxylation of campesterol. researchgate.net

The importance of campesterol as a BR precursor is highlighted by studies on Arabidopsis thaliana mutants. Mutants with defects in the later stages of sterol biosynthesis, which result in a deficiency of campesterol, exhibit phenotypes characteristic of BR-deficient mutants and can be rescued by the external application of brassinolide. mdpi.com This demonstrates that the hormonal deficiency resulting from a lack of campesterol has a greater impact on the plant's phenotype than any alterations to membrane structure. nih.gov

Given its role as a brassinosteroid precursor, this compound indirectly, but significantly, influences plant growth and morphogenesis. Brassinosteroids regulate numerous aspects of plant development, including cell expansion, vascular development, apical dominance, and senescence. nih.gov Therefore, the availability of campesterol directly impacts the plant's ability to produce these crucial hormones and, consequently, to grow and develop normally.

Research on cotton fibers has shown a direct correlation between phytosterol content and fiber elongation. core.ac.uk The inhibition of phytosterol biosynthesis leads to suppressed fiber elongation. core.ac.uk Furthermore, the ratio of campesterol to sitosterol (B1666911) has been identified as a critical factor influencing plant growth. nih.gov Alterations in this ratio, either through overexpression or underexpression of enzymes like sterol methyltransferase 2 (SMT2), can lead to reduced growth and other developmental abnormalities. nih.gov

The plant cell wall, a rigid structure surrounding the cell membrane, is primarily composed of cellulose (B213188). The synthesis of cellulose is a complex process, and evidence suggests that sterols and their glycosylated forms play a role. It has been proposed that steryl glucosides, such as sitosterol-β-glucoside, can act as a primer for the initiation of glucan chain polymerization by cellulose synthase. frontiersin.orgnih.govresearchgate.netnih.gov While much of the initial research focused on sitosterol-β-glucoside, the structural similarity of this compound suggests a potential parallel role.

Participation in Plant Responses to Environmental Stimuli

Plants, being sessile organisms, have evolved sophisticated mechanisms to respond to a variety of environmental challenges, including attacks from pathogens and herbivores. Campesterol and its derivatives are involved in these defense responses.

The role of sterols in plant defense is multifaceted. They can act as signaling molecules, influence membrane properties to affect pathogen recognition and signaling cascades, and serve as precursors for the synthesis of defense-related compounds. nih.gov For example, brassinosteroids, derived from campesterol, are known to participate in stress response reactions. researchgate.net Furthermore, changes in sterol composition can directly impact the physical barrier of the cell membrane, potentially hindering pathogen invasion.

Abiotic Stress Tolerance (e.g., Salinity, Temperature, Heavy Metals)

This compound, a type of steryl glycoside, is integral to how plants respond to environmental challenges. researchgate.net Steryl glycosides, along with free sterols, are key components of cell membranes and are involved in regulating membrane properties and function under stress. ebi.ac.ukfrontiersin.org The glycosylation of sterols like campesterol can alter the biophysical properties of membranes, which is a critical aspect of adaptation to abiotic stressors. researchgate.net

Research indicates that the expression of genes encoding sterol glycosyltransferases (SGTs), the enzymes responsible for synthesizing steryl glucosides, is often regulated by stress conditions. ebi.ac.uk For instance, in tomato plants, the expression of certain SGT genes, such as SlSGT2 and SlSGT4, significantly increases in response to osmotic, salt, and cold stress. ebi.ac.ukebi.ac.uk This suggests a direct role for the synthesis of steryl glucosides, including this compound, in the plant's defense mechanisms against these adverse conditions. ebi.ac.ukebi.ac.uk

Under salt stress, changes in the composition of sterols and their glucosides can affect membrane rigidity and permeability. nih.gov For example, salt-tolerant wheat varieties have been observed to have high concentrations of planar sterols like campesterol. mdpi.com Overexpression of certain genes, such as OsFes1A from rice in Arabidopsis, has been shown to increase the content of campesterol and β-sitosterol, leading to enhanced tolerance to salt and drought stress. researchgate.net This was associated with a higher germination rate and better physiological performance under stress conditions. researchgate.net

Temperature stress also influences the levels of sterols and their glucosides. mdpi.com While some studies show an increase in total sterols under heat stress, the specific changes in this compound can be organ-specific. mdpi.com The modulation of membrane fluidity is a key function of sterols in response to temperature fluctuations, and the presence of campesterol contributes to ordering model membranes, a process that can be enhanced by its glycosylated form. ebi.ac.ukmdpi.com

Regarding heavy metal stress, the application of copper has been shown to decrease the content of free sterols and steryl glycosides in the plasma membrane of plant roots. mdpi.com While the direct role of this compound in heavy metal tolerance is not as extensively studied, it is known that brassinosteroids, which are derived from campesterol, can help plants mitigate the toxic effects of heavy metals. mdpi.com Additionally, under cadmium stress, an increase in phytohormones including campesterol has been observed as a plant defense response. frontiersin.org

Table 1: Impact of Abiotic Stress on Campesterol and Related Steryl Glucosides in Plants Stress FactorPlant SpeciesObserved EffectReferenceSalt (NaCl)Tomato (Lycopersicon esculentum)Increased expression of SlSGT4 and SlSGT2 genes involved in steryl glucoside synthesis.ebi.ac.ukebi.ac.ukSalt (NaCl)Wheat (Triticum aestivum)Salt tolerance is associated with high concentrations of campesterol.mdpi.comDrought & SaltArabidopsis thaliana (overexpressing rice OsFes1A)Increased campesterol content and enhanced stress tolerance.researchgate.netColdTomato (Lycopersicon esculentum)Marked increase in SlSGT4 and SlSGT2 gene expression.ebi.ac.ukebi.ac.ukHeavy Metal (Copper)Plant RootsDecreased content of free sterols and steryl glycosides in the plasma membrane.mdpi.comHeavy Metal (Cadmium)PlantsIncreased levels of phytohormones including campesterol.frontiersin.org

Interactions with Microbial Systems

Influence on Fungal Pathogenesis and Virulence

Sterols and their glycosylated forms are crucial not only for the host but also for invading pathogens. In fungi, the primary sterol is ergosterol (B1671047), but they can also metabolize host-derived sterols. nih.govnih.gov Steryl glycosides, including this compound, can play a role in the complex interactions between plants and fungal pathogens. nih.gov

The synthesis and breakdown of steryl glycosides are tightly regulated in fungi and are implicated in their virulence. researchgate.netnih.gov While fungi predominantly produce ergosterol-based glucosides, the enzymes involved, sterol glycosyltransferases (SGTs), can often act on various sterols, including plant-derived ones like campesterol. nih.gov The presence and metabolism of these compounds can influence the pathogen's ability to infect and thrive within the host. nih.gov

Some studies suggest that plant-derived steryl glucosides can modulate the host's immune response to fungal infections. uniroma1.it For instance, the administration of certain plant steryl glucosides has been associated with improved outcomes in preclinical models of fungal infections, hinting at an immunomodulatory role. uniroma1.it The metabolism of these lipids within the fungus itself is also critical; enzymes that break down steryl glucosides, known as sterylglucosidases (SGLs), have been identified as potential virulence factors in pathogenic fungi like Cryptococcus neoformans. nih.govnih.gov Inhibiting these enzymes can reduce the fungus's virulence, suggesting that the accumulation of steryl glucosides is detrimental to the pathogen. researchgate.netnih.gov

The composition of lipids in the fungal plasma membrane, which can be influenced by the uptake and incorporation of host sterols, affects the localization and function of virulence factors. researchgate.net Therefore, the presence of this compound in the plant environment could potentially influence the membrane properties of an invading fungus, thereby affecting its pathogenesis.

Impact on Bacterial Metabolism and Extracellular Enzyme Activities

The interaction of this compound with bacterial systems is an area with less direct research compared to fungal interactions. However, the metabolism of glucosides by bacteria is a well-established field. Bacteria possess a wide array of enzymes, including β-glucosidases, which are capable of hydrolyzing the glycosidic bond in compounds like this compound, releasing the sterol (campesterol) and glucose. mpg.de

The activity of extracellular enzymes like β-glucosidase is a key indicator of microbial metabolic activity in various environments. mpg.ded-nb.info These enzymes break down complex organic molecules into smaller units that can be assimilated by bacteria. The presence of this compound in the environment could serve as a potential carbon source for bacteria equipped with the necessary hydrolytic enzymes.

Furthermore, some bacteria have their own sterol glycosyltransferases. For example, a recombinant SGT from Micromonospora rhodorangea has been shown to catalyze the glucosylation of various sterols, including campesterol, to form campesterol-3-O-β-D-glucoside. ebi.ac.ukresearchgate.net This indicates that bacteria can not only break down but also synthesize steryl glucosides, suggesting their involvement in bacterial physiology, although the precise roles are still being elucidated.

Investigational Studies in Animal Models (non-clinical)

Metabolic Effects on Glucose Homeostasis and Enzyme Inhibition (e.g., α-glucosidase)

In non-clinical animal models, this compound and related phytosterol glucosides have been investigated for their potential effects on metabolic processes, particularly glucose homeostasis. A key target in managing hyperglycemia is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase in the digestive tract. amegroups.org By inhibiting this enzyme, the breakdown of complex carbohydrates into absorbable glucose is slowed, leading to a reduced postprandial glucose spike. amegroups.org

Studies have shown that various phytosterol glucosides possess α-glucosidase inhibitory activity. For example, an extract from Eleocharis dulcis peel containing campesterol glucoside, stigmasterol glucoside, and daucosterol (B1680990) demonstrated potent inhibition of α-glucosidase in vitro. rsc.org The IC₅₀ value for campesterol glucoside was found to be 10.03 mg L⁻¹, which was significantly stronger than the standard drug acarbose (B1664774) (91.50 mg L⁻¹). rsc.org Molecular docking studies have also suggested that campesterol glucoside can bind to the active site of α-glucosidase. ajol.info

These findings suggest a potential role for this compound in modulating glucose absorption, although further in vivo studies are necessary to confirm these effects on glucose homeostasis in animal models.

Table 2: α-Glucosidase Inhibitory Activity of Campesterol Glucoside and Related Compounds CompoundSourceIC₅₀ (mg L⁻¹)ComparisonReferenceCampesterol glucosideEleocharis dulcis peel10.03Significantly stronger than acarbose (91.50 mg L⁻¹)rsc.orgStigmasterol glucosideEleocharis dulcis peel7.68Significantly stronger than acarbose (91.50 mg L⁻¹)rsc.orgDaucosterol (β-sitosterol glucoside)Eleocharis dulcis peel5.67Strongest inhibitor among the three tested saponinsrsc.org

Neurobiological Research in Model Organisms: Cellular and Molecular Responses (e.g., impact on neuronal cell viability, protein expression in in vitro and in vivo rodent models)

The role of phytosterols and their glucosides in neurobiology is an emerging area of research. While cholesterol is the primary sterol in the brain, plant-derived sterols can cross the blood-brain barrier, albeit to a limited extent, and may influence neuronal function. researchgate.net

Some steryl glucosides have been investigated for their neurotoxic potential. For instance, administration of certain neurotoxic sterol glycosides has been used to create non-human animal models of neurodegeneration. google.com Patents describe models where neurodegeneration is induced by administering compounds such as stigmasterol glucoside or a mixture that can include campesterol glucoside. google.com This suggests that under certain conditions or at specific concentrations, these compounds could have detrimental effects on the nervous system.

Conversely, other studies have explored the neuroprotective potential of the aglycone forms of these glucosides. Phytosterols like β-sitosterol and campesterol have been investigated for their effects in models of neurodegenerative diseases like Alzheimer's disease. mdpi.com For example, a mixture of sitosterol, campesterol, and stigmasterol was shown to have an anti-inflammatory effect in a model of multiple sclerosis. mdpi.com

Research on β-sitosterol-D-glucoside (daucosterol) has shown that it can promote the proliferation of neural stem cells in vitro, suggesting a potential role in neurogenesis. researchgate.net However, the direct effects of this compound specifically on neuronal cell viability and protein expression in rodent models are not yet well-defined and require more focused investigation. The existing data presents a complex picture where the specific sterol, its glycosylation status, and the experimental context are all critical determinants of its neurobiological effects.

Table 3: Chemical Compounds Mentioned

Compound NameAcarboseBrassinosteroidsCampesterolThis compoundCholesterolCopperDaucosterol (β-sitosterol glucoside)ErgosterolGlucoseβ-sitosterolStigmasterolStigmasterol glucoside

Future Research Directions and Unexplored Avenues

Elucidation of Undefined Biosynthetic and Degradation Pathways

The formation of campesterol (B1663852) beta-D-glucoside involves the transfer of a glucose molecule to the campesterol backbone, a reaction catalyzed by UDP-glucose:sterol glucosyltransferases (UGTs). oup.comfrontiersin.org In the model plant Arabidopsis thaliana, two key enzymes, UGT80A2 and UGT80B1, are responsible for this process and can act on various sterols, including campesterol. oup.comuniprot.org While the synthesis is relatively understood, the degradation pathways remain less clear. It is known that steryl β-glucosidases are responsible for breaking down these compounds, but the specific enzymes and their regulation in different plant species and conditions are largely unknown. core.ac.uk

Further research is needed to identify and characterize all the enzymes involved in both the synthesis and breakdown of campesterol beta-D-glucoside across a wider range of plant species. Understanding the regulatory mechanisms that control the activity and expression of these enzymes is also a critical area for future investigation. This includes exploring how environmental cues and developmental stages influence the balance between the synthesis and degradation of this important molecule.

Development of Advanced In Situ Analytical Tools for Cellular Localization and Dynamics

Observing this compound within living cells is crucial to understanding its function. Current methods often rely on extraction and analysis using techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) and gas chromatography with flame ionization detection (GC-FID), which provide compositional data but lack spatial information. nih.govnih.gov While fluorescence microscopy has been used to study the general organization of sterols in membranes, specific probes for this compound are not yet available. ebi.ac.ukebi.ac.uk

The development of advanced in situ analytical tools is a key future direction. This includes creating specific fluorescent probes that can bind to this compound, allowing for its visualization in real-time within living cells and tissues. researchgate.net Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry imaging could also be further developed to map the distribution of this compound at a subcellular level. tesisenred.net These tools will be instrumental in understanding its dynamic localization and interactions with other cellular components.

Deeper Understanding of Molecular Mechanisms in Plant Responses

This compound, along with other sterol glucosides, is implicated in a variety of plant processes, including development and stress responses. researchgate.netnih.gov Sterols are essential components of cell membranes, influencing their fluidity and permeability, and are known to be involved in the plant's response to both biotic and abiotic stress. nih.govresearchgate.netmdpi.com For instance, the ratio of campesterol to other sterols like sitosterol (B1666911) can modulate plant growth. nih.gov Furthermore, there is evidence suggesting that steryl glucosides may act as primers for cellulose (B213188) synthesis, a fundamental process in cell wall formation. nih.govfrontiersin.orgfrontiersin.org

Future research should focus on dissecting the precise molecular mechanisms by which this compound contributes to these responses. This involves identifying the proteins and other molecules it interacts with and understanding how these interactions translate into physiological changes. Investigating its role in membrane microdomain organization and signaling pathways will be particularly important for a deeper understanding of its function. ebi.ac.ukebi.ac.uk

Exploration of Novel Biological Functions and Intercellular Signaling in Non-Human Models

While the primary focus of this compound research has been on plants, emerging evidence suggests it may have biological activity in other organisms. ocl-journal.orgphysiology.org For example, studies in yeast have been instrumental in understanding the function of the enzymes involved in sterol glucoside metabolism. core.ac.ukresearchgate.net In mammalian systems, the administration of phytosterols (B1254722) and their glycosides has been shown to have various effects, including influencing cholesterol absorption. physiology.orgresearchgate.net

Integration of Omics Data for Systems-Level Understanding

The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provides a powerful approach to understanding complex biological systems. frontiersin.orgnih.gov Integrating these large datasets can reveal previously unknown relationships between genes, proteins, and metabolites, offering a holistic view of cellular processes. frontiersin.orgnih.govplos.org For this compound, an integrated omics approach could connect the genes responsible for its synthesis and degradation with changes in the proteome and metabolome under different conditions.

Future research should aim to integrate multi-omics data to build comprehensive models of how this compound metabolism is regulated and how it, in turn, influences other cellular networks. premierscience.com This systems-level understanding will be crucial for elucidating its multifaceted roles in plant biology and potentially in other organisms.

Q & A

Q. What analytical methods are commonly used to identify and quantify campesterol beta-D-glucoside in plant or microbial samples?

this compound is typically identified and quantified using chromatographic techniques such as GC-TOF-MS (Gas Chromatography-Time-of-Flight Mass Spectrometry) for sterol profiling or HPLC coupled with UV/fluorescence detection for glucoside derivatives. For plant extracts, targeted phytochemical screening (e.g., in mulberry leaves) often employs solvent extraction followed by LC-MS to differentiate between free sterols and glycosylated forms . Method validation should include spike-recovery experiments to account for matrix effects in complex biological samples.

Q. How is this compound synthesized in microbial systems, and what carbon sources optimize its production?

In engineered Yarrowia lipolytica, this compound biosynthesis involves heterologous expression of DHCR7 (Δ7-sterol reductase) to block the ergosterol pathway and redirect flux toward campesterol. Carbon source optimization is critical: sunflower seed oil enhances production by balancing acetyl-CoA partitioning between lipid storage and sterol synthesis. Shake-flask vs. bioreactor comparisons show a 328% yield increase under controlled carbon restriction .

Q. What biological activities are associated with this compound in preclinical models?

this compound exhibits antiarthritic activity in murine models, with a standardized mean difference (SMD) of 1.35 (95% CI: 1.65–1.05) in reducing inflammation markers. Mechanistically, it modulates LXR signaling to improve intracellular cholesterol trafficking, as observed in Ldlr<sup>−/−</sup> mice . However, its antiviral and anticancer potential (e.g., via α-amyrin synergy) remains speculative and requires validation in rigorous in vivo studies .

Advanced Research Questions

Q. How can metabolic flux analysis resolve competing pathways in this compound production?

Flux conflicts arise between sterol synthesis and lipid body formation in microbial hosts. For example, in Y. lipolytica, acetyl-CoA serves both pathways, necessitating dynamic modeling (e.g., 13C metabolic flux analysis) to optimize carbon partitioning. Experimental strategies include:

  • Carbon source tuning : Oleaginous substrates (e.g., sunflower oil) reduce lipid competition .
  • Enzyme engineering : DHCR7 variants from Xenopus laevis improve campesterol specificity over ergosterol .
  • Fermentation control : Fed-batch strategies with real-time lipid body monitoring can balance storage and synthesis rates .

Q. How do discrepancies between in vitro and in vivo data for this compound’s mechanisms inform experimental design?

In vitro studies often highlight LXR agonism, but in vivo results (e.g., in Ldlr<sup>−/−</sup> mice) show LDLR-independent cholesterol trafficking . To reconcile this:

  • Use tracer studies (e.g., deuterated campesterol) to track tissue-specific uptake.
  • Combine knockout models (e.g., LXRα/β<sup>−/−</sup>) with pathway enrichment analysis.
  • Validate findings against clinical data (e.g., meta-analyses of phytosterol interventions) .

Q. What statistical approaches address variability in this compound bioactivity data?

Meta-analyses of antiarthritic studies recommend random-effects models to account for heterogeneity (I² >50%). Sensitivity analyses (e.g., excluding outliers) and subgroup stratification by dosage or model type improve robustness. For in vitro antiviral assays, dose-response curves with Hill slope normalization reduce batch-to-batch variability .

Q. How can researchers optimize plant extraction protocols to minimize this compound degradation?

Key considerations include:

  • Solvent selection : Ethanol-water mixtures (70:30) maximize glucoside stability vs. pure methanol.
  • Temperature control : Extraction at ≤40°C prevents β-glucosidase-mediated hydrolysis.
  • Post-harvest processing : Lyophilization over oven-drying preserves glycosidic bonds in mulberry leaves .

Methodological Pitfalls and Recommendations

Q. What are common errors in isolating this compound from microbial cultures?

  • Incomplete sterol profiling : Failing to quantify intermediates (e.g., lanosterol) may overestimate campesterol yield. Use GC-MS with internal standards (e.g., epicoprostanol) .
  • Matrix interference : Lipid-rich microbial lysates require saponification and solid-phase extraction (C18 columns) before analysis .

Q. How should conflicting data on this compound’s bioavailability be addressed?

  • Conduct compartmental pharmacokinetic modeling to distinguish absorption from metabolism.
  • Compare synergistic effects with other phytosterols (e.g., β-sitosterol) using fractional inhibitory concentration (FIC) indices .

Future Research Directions

  • CRISPR-Cas9-mediated pathway optimization in non-conventional yeast .
  • Multi-omics integration (transcriptomics + metabolomics) to identify regulatory nodes in plant biosynthesis .
  • Clinical translation : Phase I trials assessing this compound’s safety and LXR-mediated immunomodulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.